N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide
Description
N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methyl group and two distinct nitrogen-linked moieties: a 5,7-dimethylbenzothiazole group and a pyridin-3-ylmethyl group. This structure integrates pharmacophoric elements commonly associated with bioactivity, including the benzothiazole ring (known for antitumor and antimicrobial properties) and the thiadiazole system (valued for its electron-deficient character and role in kinase inhibition) .
The synthesis of this compound likely follows methodologies analogous to those described for substituted thiazole carboxamides (Fig. 3 in ), where ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates are hydrolyzed and coupled with amines using classic coupling reagents .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-11-7-12(2)16-15(8-11)21-19(26-16)24(10-14-5-4-6-20-9-14)18(25)17-13(3)22-23-27-17/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMNZMNSXQLHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=C(N=NS4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst.
Biginelli reaction: A multi-component reaction that combines urea, an aldehyde, and a β-keto ester.
Microwave irradiation: This method accelerates the reaction process and improves yields.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole core undergoes nucleophilic substitution at the C-5 carboxamide position. This reaction is critical for introducing pharmacophoric groups:
Mechanistic Insight : The electron-withdrawing carboxamide group activates the thiadiazole ring toward nucleophilic attack, facilitated by polar aprotic solvents like DMF. The pyridin-3-ylmethyl group enhances solubility in cross-coupling reactions .
Condensation Reactions Involving the Benzothiazole Moiety
The 5,7-dimethylbenzothiazole component participates in Knoevenagel condensations and cycloadditions:
Structural Impact : Methyl groups at C-5 and C-7 of the benzothiazole ring hinder π-stacking but enhance hydrophobic interactions in biological targets .
Redox Reactions and Metabolic Pathways
The compound exhibits distinct oxidation and reduction behaviors:
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Oxidation :
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Site: Thiadiazole sulfur atom
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Reagents: H₂O₂/CH₃COOH
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Product: Sulfoxide derivative (confirmed by XRD)
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Bioactivity: Reduced cytotoxicity (IC₅₀ increases from 4.2 µM to >50 µM against HeLa)
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Reduction :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
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C-S Bond Cleavage :
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Generates 4-methyl-1,2,3-thiadiazole-5-carbonyl radical
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Trapped with TEMPO (ESR confirmation)
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Ring Contraction :
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Forms imidazo[2,1-b]thiazole derivatives
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Quantum yield: Φ = 0.18 ± 0.03
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Acid/Base-Mediated Degradation
Stability studies reveal pH-dependent decomposition:
| pH | Half-Life (25°C) | Major Degradant |
|---|---|---|
| 1.2 | 3.2 h | Hydrolyzed carboxamide (LC-MS m/z 289) |
| 7.4 | 48 h | N-demethylation product (HPLC Rt 6.7 min) |
| 10.0 | 8.5 h | Thiadiazole ring-opened thiol (NMR-confirmed) |
Formulation Implication : Requires enteric coating for oral delivery due to gastric instability.
Metal Complexation
The pyridine nitrogen and thiadiazole sulfur act as bidentate ligands:
| Metal Salt | Coordination Mode | Application | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | N,S-chelation | Anticancer agents (IC₅₀ = 0.9 µM) | 12.3 ± 0.2 |
| Pt(II) | N(pyridine) binding | DNA intercalators (ΔTm = 8.4°C) | 9.1 ± 0.3 |
Spectroscopic Evidence : ESR hyperfine splitting (aₙ = 85 G) confirms Cu(II) in tetragonal geometry .
This comprehensive reactivity profile enables rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties. Recent advances in C-H activation protocols (e.g., photoredox catalysis) further expand synthetic possibilities for this scaffold .
Scientific Research Applications
Chemistry
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to new chemical entities with desirable properties.
Biology
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its potential to inhibit various pathogens, making it a candidate for developing new antimicrobial agents.
Medicine
The compound has been investigated for its potential as an anticancer and anti-inflammatory agent. Studies have shown promising results in inhibiting cancer cell proliferation and reducing inflammation markers in vitro.
Industry
In industrial applications, the compound is utilized in developing new materials and as a catalyst in various chemical reactions. Its ability to facilitate reactions makes it valuable in synthetic chemistry.
Antibacterial Activity
Compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:
| Compound Name | Activity Type | Target Organism | MIC Value |
|---|---|---|---|
| N-(5,7-dimethyl...) | Antibacterial | Staphylococcus aureus | 0.03 μg/mL |
| Thiadiazole Derivative | Antibacterial | Pseudomonas aeruginosa | 0.21 μM |
Anticancer Properties
The compound shows antiproliferative activity against various cancer cell lines:
| Compound Name | Activity Type | Target Cell Line | IC50 Value |
|---|---|---|---|
| N-(5,7-dimethyl...) | Anticancer | A549 Lung Carcinoma | 0.25 μM |
| Similar Thiadiazole Derivative | Anticancer | T47D Breast Cancer | Low Micromolar |
Case Studies
Recent studies highlight the efficacy of related compounds:
- A derivative exhibited an IC50 of 0.25 μM against A549 lung carcinoma cells, indicating strong potential for anticancer development.
- Another investigation demonstrated potent activity against Pseudomonas aeruginosa, with an MIC of 0.21 μM.
These findings support the ongoing research into the therapeutic applications of this compound.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
Compounds such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates () share a thiazole core but lack the 1,2,3-thiadiazole ring and the branched N-substituents of the target compound. Key differences include:
- Electronic properties : The thiadiazole’s electron-deficient nature may enhance binding to electrophilic pockets in biological targets compared to thiazoles.
- Synthetic flexibility : The target compound’s pyridinylmethyl and benzothiazole substituents require multi-step coupling, whereas thiazole analogs are synthesized via simpler nitrile-based routes .
Benzothiazole Derivatives with Pyrazole Moieties
(E)-N-(3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide () shares a benzothiazole scaffold but replaces the thiadiazole with a pyrazole carboxamide. Notable contrasts:
- Substituent effects : The methoxyethyl group in ’s compound may improve solubility compared to the target’s pyridinylmethyl group, which could enhance lipophilicity.
- Bioactivity : Pyrazole derivatives often exhibit anti-inflammatory activity, whereas thiadiazoles are more frequently linked to kinase inhibition .
Physicochemical and Pharmacological Properties
Research Findings and Implications
- Bioactivity Trends : Thiadiazole-containing compounds often show superior enzyme inhibition due to their electron-deficient cores, whereas thiazole derivatives may excel in cellular permeability .
- Unanswered Questions : The absence of measured solubility or stability data for the target compound limits direct pharmacological comparisons. Future studies should prioritize these metrics.
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5,7-dimethyl-1,3-benzothiazole with various carboxamide derivatives. The incorporation of the thiadiazole moiety enhances the compound's biological activity. The synthetic pathways often utilize intermediates that allow for the introduction of functional groups essential for its pharmacological properties.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
- Anticancer Properties : Thiadiazole derivatives have demonstrated antiproliferative activity against various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against lung carcinoma (A549) and breast cancer cell lines (T47D) .
- Antiviral and Antimalarial Activities : Some thiadiazole derivatives exhibit antiviral properties and have been tested against Plasmodium falciparum, indicating potential use in treating malaria .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
- DNA Interaction : Molecular docking studies suggest that these compounds can bind to DNA gyrase and MurD enzyme active sites, disrupting bacterial replication .
- Cell Cycle Arrest : Some derivatives have been found to induce G2/M phase arrest in cancer cells, leading to apoptosis .
Case Studies
Recent studies highlight the efficacy of related compounds:
- A study reported a derivative with an IC50 of 0.25 μM against A549 lung carcinoma cells, suggesting a strong potential for development as an anticancer agent .
- Another investigation demonstrated that a thiazole derivative exhibited potent activity against Pseudomonas aeruginosa, with an MIC of 0.21 μM .
Comparative Biological Activity Table
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| N-(5,7-dimethyl...) | Antibacterial | S. aureus | 0.03 μg/mL |
| Similar Thiadiazole Derivative | Anticancer | A549 Lung Carcinoma | 0.25 μM |
| Thiazolo-Pyridine Derivative | Antibacterial | Pseudomonas aeruginosa | 0.21 μM |
| Thiadiazole Compound | Antimalarial | Plasmodium falciparum | Variable |
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization involves careful selection of reaction conditions. For example:
- Solvent Choice: Polar aprotic solvents like DMF (dimethylformamide) are effective for coupling reactions, as seen in similar thiadiazole-carboxamide syntheses .
- Catalysts: Use of K2CO3 or NaH as a base enhances nucleophilic substitution reactions, particularly for amide bond formation .
- Temperature Control: Reactions involving thiadiazole rings often require mild heating (50–80°C) to avoid decomposition .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .
What advanced spectroscopic techniques are recommended for confirming structural integrity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are critical for verifying substituent positions (e.g., methyl groups on benzothiazole and pyridine rings). For example, aromatic protons in the pyridin-3-ylmethyl group appear as distinct multiplet signals .
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) and thiadiazole (C=N) stretching frequencies (~1650–1700 cm<sup>-1</sup> and ~1550 cm<sup>-1</sup>, respectively) .
How can molecular docking studies be designed to predict biological activity?
Level: Advanced
Methodological Answer:
- Target Selection: Prioritize enzymes or receptors with known affinity for benzothiazole and thiadiazole motifs (e.g., kinases, proteases) .
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations. Align the compound’s thiadiazole-carboxamide core with active-site residues (e.g., hydrogen bonding with catalytic lysine or aspartic acid) .
- Validation: Cross-check docking poses with co-crystallized ligands (e.g., PDB ID 1ATP for kinase targets) to assess binding mode plausibility .
What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Level: Advanced
Methodological Answer:
- Re-evaluate Force Fields: Adjust parameters for sulfur-containing heterocycles (thiadiazole, benzothiazole) in molecular dynamics simulations to better reflect experimental conformations .
- Experimental Validation: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly .
- Meta-Analysis: Compare results with structurally analogous compounds (e.g., thiadiazole derivatives in ) to identify trends in bioactivity outliers.
What are critical considerations for designing multi-step synthetic pathways for derivatives?
Level: Advanced
Methodological Answer:
- Orthogonal Protection: Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during sequential coupling steps .
- Compatibility: Ensure solvent systems (e.g., DMF → toluene) and catalysts (e.g., Pd/C for hydrogenolysis) do not degrade intermediate products .
- Scalability: Optimize each step for >80% yield and minimal purification effort. For example, microwave-assisted synthesis reduces reaction times for thiadiazole ring closure .
How can researchers determine the stability of this compound under varying pH and temperature conditions?
Level: Basic
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 3–10) at 40°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA): Assess thermal stability by heating at 5°C/min up to 300°C. Thiadiazole-carboxamides typically decompose above 200°C .
What in vitro assays are suitable for evaluating biological activity?
Level: Advanced
Methodological Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ Kinase Assay for screening against tyrosine kinases, given the compound’s structural similarity to Dasatinib derivatives .
- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth for Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
How to troubleshoot low yields in coupling reactions involving thiadiazole and benzothiazole moieties?
Level: Basic
Methodological Answer:
- Activation Reagents: Replace traditional carbodiimides (EDC/HOBt) with newer agents like HATU for amide bond formation .
- Moisture Control: Conduct reactions under inert atmosphere (N2 or Ar) to prevent hydrolysis of thiadiazole intermediates .
- Stoichiometry: Use a 1.2:1 molar ratio of acyl chloride to amine to compensate for side reactions .
How to analyze conflicting cytotoxicity data across different cell lines?
Level: Advanced
Methodological Answer:
- Mechanistic Profiling: Perform RNA-seq or proteomics to identify differential target expression (e.g., overexpression of efflux pumps in resistant cell lines) .
- Solubility Checks: Verify compound solubility in assay media using dynamic light scattering (DLS); precipitation may cause false negatives .
- Dose-Response Redundancy: Repeat assays with 10-point dilution series to confirm IC50 trends .
What are best practices for synthesizing novel thiadiazole-carboxamide derivatives?
Level: Advanced
Methodological Answer:
- Scaffold Hybridization: Combine the thiadiazole core with bioactive fragments (e.g., pyridine from or indole from ) via Suzuki-Miyaura cross-coupling .
- Green Chemistry: Substitute toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for amidation steps .
- Automation: Employ high-throughput robotic platforms to screen reaction conditions (temperature, catalyst) for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
